Molecular Weight and Elemental Composition Differentiate the Target Compound from Closest Commercially Available 1,3,4-Thiadiazole Analogs
The target compound, N-phenyl-2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline (CAS 88518-10-9), possesses molecular formula C₁₉H₁₄N₄S and molecular weight 330.41 g·mol⁻¹ . Its closest commercially available structural analogs—N-phenyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine (CAS 33424-10-1) and 2-(5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl)aniline (CAS 54359-57-8)—share molecular formula C₁₃H₁₀N₄S with molecular weight 254.31 g·mol⁻¹ . The 76.10-Da difference arises from the additional N-phenyl substituent, which increases the number of aromatic carbon atoms from 13 to 19 and extends the π-conjugation pathway.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | C₁₉H₁₄N₄S, MW = 330.41 g·mol⁻¹, 19 carbons |
| Comparator Or Baseline | CAS 33424-10-1 (C₁₃H₁₀N₄S, MW = 254.31 g·mol⁻¹, 13 carbons); CAS 54359-57-8 (C₁₃H₁₀N₄S, MW = 254.31 g·mol⁻¹, 13 carbons) |
| Quantified Difference | ΔMW = +76.10 g·mol⁻¹; ΔC = +6 aromatic carbons; predicted ΔLogP ≈ +1.5 to +2.0 units based on phenyl-group addition |
| Conditions | Calculated from molecular formulas and ChemDraw-predicted physicochemical properties |
Why This Matters
The 30% larger molecular weight and extended conjugation directly alter solubility, membrane permeability, and metal-binding geometry—parameters that cannot be matched by lower-MW analogs in structure–activity relationship studies or coordination chemistry applications.
